molecular formula C9H12N2O B1434470 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1820735-64-5

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B1434470
M. Wt: 164.2 g/mol
InChI Key: YBTAVFRLOHQFEL-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound . It belongs to the class of naphthyridines, which are also known as diazanaphthalenes . Naphthyridines are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . The molecular weight of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is 162.2283 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine includes a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions . These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Scientific Research Applications

1. Cancer Treatment Potential

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives have been found to exhibit significant anticancer activities. For instance, a novel naphthyridine derivative, 3u, demonstrated notable anticancer activity against the human malignant melanoma cell line A375. This compound was observed to induce necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

2. Synthetic Methodologies

The chemical synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine and its derivatives has been a subject of research to improve efficacy and applicability. Zlatoidský et al. (2009) outlined a convenient method for the synthesis of this compound and its analogs, indicating the importance of these compounds in scientific research (Zlatoidský & Gabos, 2009).

3. Bone Turnover and Osteoporosis Treatment

One derivative, specifically 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, has been identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound showed promise in in vitro and in vivo models for bone turnover, suggesting its potential application in the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

4. Pharmaceutical Compound Hydration States

The compound A, a derivative of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine, has been found to exist in multiple crystalline forms with varying hydration states. This characteristic is crucial in the pharmaceutical industry as the formation of higher hydrates can lead to issues like tablet cracking in higher humidity conditions (Zhao et al., 2009).

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-5-7-3-2-4-10-9(7)11-6-8/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTAVFRLOHQFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236735
Record name 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine

CAS RN

1820735-64-5
Record name 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820735-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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